1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole
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Overview
Description
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with nitroethane to form 1-(4-fluorophenyl)-2-nitropropene. This intermediate can then undergo cyclization with an appropriate amine to form the desired pyrrole compound. The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium ethoxide, ethanol.
Major Products Formed
Oxidation: 1-(4-aminophenyl)-2-(2-nitrovinyl)-1H-pyrrole.
Reduction: 1-(4-fluorophenyl)-2-(2-aminovinyl)-1H-pyrrole.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrole-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrovinyl group suggests potential interactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole: Similar structure with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-2-(2-nitrovinyl)-1H-pyrrole: Similar structure with a bromine atom instead of fluorine.
1-(4-methylphenyl)-2-(2-nitrovinyl)-1H-pyrrole: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can impart unique properties such as increased lipophilicity and metabolic stability compared to its analogs with other substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(E)-2-nitroethenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQDIHRKPRPOR-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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